6-Alkynyl-fucose
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Overview
Description
6-Alkynyl-fucose is a bioorthogonal analog of fucose, a hexose deoxy sugar. It is structurally similar to fucose but contains an alkyne group at the sixth carbon position. This modification allows it to participate in click chemistry reactions, making it a valuable tool for studying glycosylation processes, particularly O-fucosylation of proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Alkynyl-fucose can be synthesized through a multi-step process starting from commercially available fucose. The key steps involve the protection of hydroxyl groups, introduction of the alkyne group at the sixth carbon, and subsequent deprotection .
Industrial Production Methods
Industrial production of this compound is not widely established due to its specialized use in research. the synthesis can be scaled up using standard organic synthesis techniques, ensuring the purity and yield are suitable for research applications .
Chemical Reactions Analysis
Types of Reactions
6-Alkynyl-fucose undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The alkyne group allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the alkyne group.
Substitution Reactions: The hydroxyl groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions to facilitate the cycloaddition of azides and alkynes.
Oxidizing Agents: Such as hydrogen peroxide, used in oxidation reactions.
Reducing Agents: Such as sodium borohydride, used in reduction reactions.
Major Products
Click Chemistry Products: The major products are triazole-linked compounds formed through CuAAC reactions.
Oxidation Products: Oxidized derivatives of the alkyne group.
Substitution Products: Functionalized derivatives at the hydroxyl positions.
Scientific Research Applications
6-Alkynyl-fucose is extensively used in scientific research due to its ability to label and track glycosylation processes. Some key applications include:
Mechanism of Action
6-Alkynyl-fucose exerts its effects primarily through its incorporation into glycoproteins via O-fucosylation. The alkyne group allows for bioorthogonal labeling, enabling the tracking and study of glycosylation processes. It selectively inhibits the GDP-fucose biosynthetic enzyme FX, leading to the depletion of endogenous fucosylated glycans . This inhibition can suppress cancer cell invasion and alter cellular signaling pathways .
Comparison with Similar Compounds
6-Alkynyl-fucose is unique due to its alkyne group, which allows for click chemistry applications. Similar compounds include:
7-Alkynyl-fucose: Another fucose analog with an alkyne group at the seventh carbon position.
6-Azido-fucose: Contains an azide group instead of an alkyne group.
This compound stands out due to its higher efficiency in glycan modification and its potent inhibitory effects on fucosylation pathways .
Properties
IUPAC Name |
(3S,4R,5S,6S)-6-ethynyloxane-2,3,4,5-tetrol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O5/c1-2-3-4(8)5(9)6(10)7(11)12-3/h1,3-11H/t3-,4+,5+,6-,7?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNHMTJHTGBOTL-DVEMRHSHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1C(C(C(C(O1)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#C[C@H]1[C@H]([C@H]([C@@H](C(O1)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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